molecular formula C19H18N2O3 B4747230 N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide

N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide

Cat. No.: B4747230
M. Wt: 322.4 g/mol
InChI Key: OSNBTDHDJXBTEB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2,4-dimethoxyphenyl group and a carboxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial RNA polymerase, particularly targeting the switch region of the enzyme . The interaction with RNA polymerase disrupts the synthesis of RNA, thereby inhibiting bacterial gene transcription. Additionally, molecular docking studies have revealed that this compound forms hydrogen bonds and hydrophobic interactions with the enzyme, contributing to its inhibitory activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, this compound has demonstrated potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The inhibition of RNA polymerase by this compound leads to a decrease in RNA synthesis, which in turn affects protein synthesis and overall cellular metabolism. Furthermore, the compound has shown cytotoxicity against certain mammalian cell lines, indicating its potential impact on cell viability and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with bacterial RNA polymerase. The compound targets the switch region of the enzyme, which is a critical site for the enzyme’s function . By binding to this region, this compound inhibits the enzyme’s activity, preventing the synthesis of RNA. This inhibition disrupts bacterial gene transcription and ultimately leads to the suppression of bacterial growth. Additionally, the compound’s interactions with the enzyme involve hydrogen bonding and hydrophobic interactions, which enhance its binding affinity and inhibitory potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibitory activity against bacterial RNA polymerase . Prolonged exposure to the compound may lead to degradation, which could reduce its efficacy. Additionally, long-term studies in vitro and in vivo have indicated that the compound’s effects on cellular function may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antimicrobial activity, with higher doses leading to increased inhibition of bacterial growth . At high doses, this compound may also exhibit toxic or adverse effects, including cytotoxicity against mammalian cells . These findings highlight the importance of determining the optimal dosage for therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and effects. The compound interacts with enzymes and cofactors that play a role in its metabolism and degradation . These interactions can affect the compound’s metabolic flux and the levels of metabolites produced. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and efficacy. The compound is transported across cellular membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Specific transporters and binding proteins may facilitate the uptake and localization of this compound within cells. Additionally, the compound’s distribution within tissues can affect its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, and palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide stands out due to its unique combination of a quinoline core and a 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase and potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-10-15(14-6-4-5-7-16(14)20-12)19(22)21-17-9-8-13(23-2)11-18(17)24-3/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNBTDHDJXBTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.